(S)-Patulin Methyl Ether
Overview
Description
(S)-Patulin Methyl Ether is an organic compound belonging to the class of ethers. It is a derivative of patulin, a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys. The compound is characterized by the presence of a methyl ether group attached to the patulin structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Patulin Methyl Ether typically involves the methylation of patulin. One common method is the Williamson Ether Synthesis, where patulin is reacted with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate alkoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can enhance the efficiency of the methylation reaction, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions: (S)-Patulin Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methyl ether group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers with different alkyl or aryl groups.
Scientific Research Applications
(S)-Patulin Methyl Ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (S)-Patulin Methyl Ether involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cellular membranes, altering their permeability and affecting cell viability .
Comparison with Similar Compounds
Patulin: The parent compound, known for its mycotoxic properties.
Methyl Patulin: Another methylated derivative of patulin.
Ethyl Patulin: An ethylated derivative with similar properties.
Uniqueness: (S)-Patulin Methyl Ether is unique due to its specific methyl ether group, which imparts distinct chemical and biological properties compared to other derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGCSEQPAOOVGQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC(=O)OC2=CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=CC(=O)OC2=CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559302 | |
Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123251-09-2 | |
Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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